3-(3-methylphenyl)-2-(trifluoromethyl)quinazolin-4(3H)-one
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Overview
Description
3-(3-methylphenyl)-2-(trifluoromethyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-2-(trifluoromethyl)quinazolin-4(3H)-one typically involves the condensation of appropriate aniline derivatives with orthoesters or formamides, followed by cyclization. One common method involves the reaction of 3-methylphenylamine with 2-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base, which then undergoes cyclization to yield the desired quinazolinone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-2-(trifluoromethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antitumor, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-2-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the quinazolinone core can interact with various biological pathways. These interactions can lead to the modulation of enzyme activity, inhibition of cell proliferation, and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4(3H)-quinazolinone: A parent compound with a similar core structure but lacking the trifluoromethyl and 3-methylphenyl groups.
2-(trifluoromethyl)quinazolin-4(3H)-one: Similar but without the 3-methylphenyl group.
3-(3-methylphenyl)quinazolin-4(3H)-one: Similar but without the trifluoromethyl group.
Uniqueness
3-(3-methylphenyl)-2-(trifluoromethyl)quinazolin-4(3H)-one is unique due to the presence of both the trifluoromethyl and 3-methylphenyl groups, which confer distinct chemical properties and potential biological activities. These groups enhance its lipophilicity, metabolic stability, and binding interactions, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(3-methylphenyl)-2-(trifluoromethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c1-10-5-4-6-11(9-10)21-14(22)12-7-2-3-8-13(12)20-15(21)16(17,18)19/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRZLWUEKSFYPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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